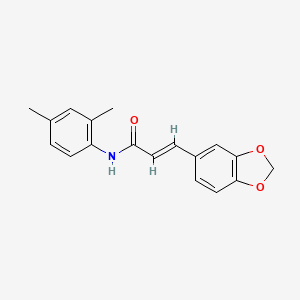

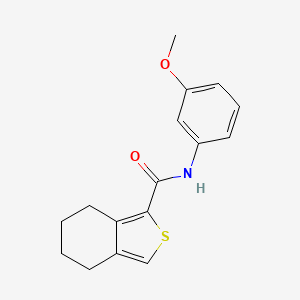

3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives involves key steps that are crucial for obtaining the desired compound with high purity and yield. For example, a study detailed the synthesis of a novel acrylamide monomer through a two-step process, involving the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). Similarly, various N-substituted derivatives of acrylamides have been synthesized through the addition to the C=C double bond of acrylonitrile, demonstrating the versatility of acrylamide chemistry (Vardanyan et al., 2021).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using spectroscopic and X-ray diffraction studies. These studies reveal important aspects like bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule, contributing to our understanding of their chemical behavior. For instance, the crystal structure of a related acrylamide compound was determined, highlighting the stabilization by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions with N-sulfonylamines and azirines lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the reactivity of acrylamide compounds under different conditions (Tornus et al., 1996).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives related to 3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)acrylamide have been extensively studied. For instance, research has demonstrated the synthesis of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, which exhibit significant in vitro antitumor activity against certain cell lines. These compounds have been evaluated for their potential interactions against specific targets, such as the KSHV thymidylate synthase complex, and have been analyzed using methods like Density Functional Theory (DFT) and FTIR spectroscopy (Fahim & Shalaby, 2019).

Polymerization and Characterization

The compound's derivatives have also been explored in the context of polymer science. For example, the homopolymer and various copolymers of 3,5-dimethylphenyl methacrylate (a related derivative) have been synthesized, characterized, and analyzed for their molecular weights, glass transition temperatures, and solubility in different solvents. Such studies contribute significantly to the understanding of polymer properties and their potential applications in various fields (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Photoinitiation and Polymerization Efficiency

The efficiency and control of polymerization processes involving acrylamide derivatives have been a focus of research as well. Studies have explored the initiation of polymerization by various photoinitiators and the impacts of different components on the rate and efficiency of polymerization. This research is crucial for developing advanced materials with controlled properties (Cavitt, Hoyle, Kalyanaraman, & Jönsson, 2004).

Advanced Materials Development

There's ongoing research into developing advanced materials using acrylamide derivatives. For instance, studies have shown the synthesis of novel organic sensitizers for solar cell applications, indicating the potential of these compounds in renewable energy technologies (Kim et al., 2006). Additionally, the creation of biodegradable hydrogels for potential biomedical applications as drug delivery systems has been investigated, highlighting the versatility of these compounds in medical and environmental applications (Elvira, Mano, Román, & Reis, 2002).

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-6-15(13(2)9-12)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGQVODPQLAODD-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)